

Crystal structure of bromoiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromoiodomethane	
Cat. No.:	B1195271	Get Quote

An in-depth analysis of the crystal structure of **bromoiodomethane** (CH₂BrI) reveals key insights into its solid-state packing and intermolecular interactions. This technical guide provides a comprehensive overview of its crystallographic data, the experimental protocols for its determination, and a visualization of the experimental workflow. This information is of significant value to researchers in crystallography, materials science, and computational chemistry.

Crystallographic Data Summary

The crystal structure of **bromoiodomethane** has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below, providing a clear reference for the compound's solid-state geometry and packing.



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a (Å)	8.938(3)
b (Å)	5.891(2)
c (Å)	13.123(5)
α (°)	90
β (°)	108.91(3)
y (°)	90
Volume (ų)	653.9(4)
Z (Molecules/Unit Cell)	8
Temperature (K)	150(2)
Radiation Wavelength (Å)	0.71073 (Μο Κα)
Final R-factor (R1)	0.0461
Selected Bond Lengths (Å)	
C-Br	1.933 - 1.944
C-I	2.143 - 2.152
Selected Bond Angles (°)	
Br-C-I	112.5 - 113.1

Experimental Protocols

The determination of the crystal structure of **bromoiodomethane** involves a precise and detailed experimental workflow, from sample preparation to data analysis.



Synthesis and Crystallization

- Compound Procurement: **Bromoiodomethane** (stabilized with copper) was obtained from commercial sources and used without further purification.
- Single Crystal Growth: Single crystals suitable for X-ray diffraction were grown in situ on the
 diffractometer. The liquid sample was sealed in a glass capillary and mounted on a
 goniometer head. Crystallization was induced by controlled cooling of the sample using a
 cryostream cooling device. A suitable single crystal was selected for data collection after a
 process of melting and recrystallizing the sample multiple times to obtain optimal diffraction
 quality.

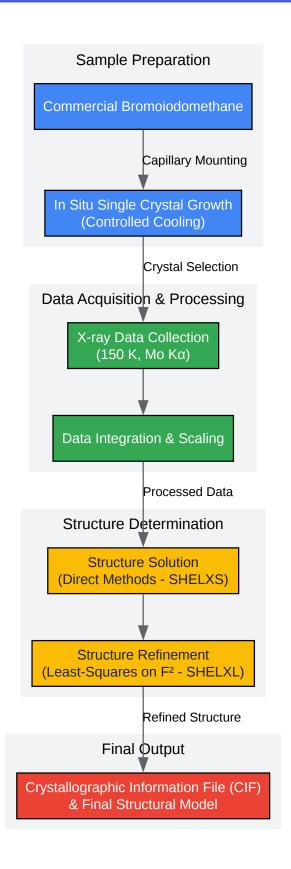
X-ray Data Collection and Structure Refinement

- Diffractometer: Data were collected on a Bruker-Nonius Kappa APEX II CCD area-detector diffractometer.
- Radiation Source: Graphite-monochromated Mo K α radiation (λ = 0.71073 Å) was used.
- Data Collection: The crystal was maintained at a constant temperature of 150(2) K during data collection. A series of ω and φ scans were performed to collect a complete dataset.
- Structure Solution: The structure was solved by direct methods using the SHELXS-97 software package.
- Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the crystal structure of **bromoiodomethane**.





Click to download full resolution via product page

Workflow for **bromoiodomethane** crystal structure determination.



• To cite this document: BenchChem. [Crystal structure of bromoiodomethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195271#crystal-structure-of-bromoiodomethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com